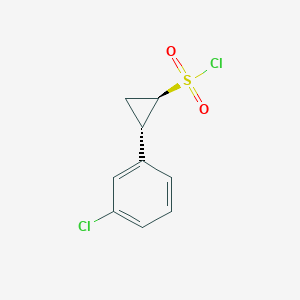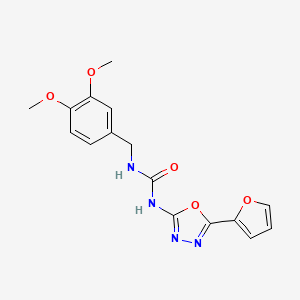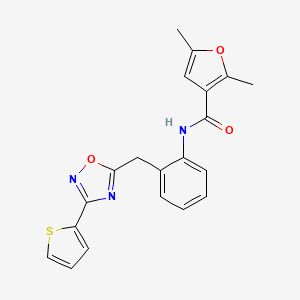![molecular formula C28H29N3O3 B2485201 1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 862828-65-7](/img/structure/B2485201.png)
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that falls within the category of benzimidazole derivatives, known for their interesting chemical and physical properties. This molecule's structure suggests potential applications in materials science, photochromic materials, and possibly as intermediates in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions, starting from various diamines and carboxylic compounds. A relevant example is the synthesis of photochromic benzimidazol[1,2-a]pyrrolidin-2-ones through condensation of specific anhydrides with diamines, leading to compounds with stable, highly colored photochromes (Kose & Orhan, 2006). Although not directly describing the synthesis of the exact compound , this research illustrates the typical approach and chemical reactions involved in creating such complex structures.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives and related compounds has been the subject of extensive study, often utilizing X-ray crystallography for precise determination. For instance, the crystal structure of related compounds has been confirmed, shedding light on the geometric parameters, vibrational wavenumbers, and chemical shifts, providing a comprehensive understanding of the molecular architecture (Özdemir et al., 2015).
Chemical Reactions and Properties
Benzimidazole derivatives engage in various chemical reactions, reflecting their reactivity and functional versatility. These compounds have been synthesized to exhibit photochromic properties, where they change color upon exposure to light, indicating a significant alteration in their chemical structure upon such conditions (Kose & Orhan, 2006). This property is of particular interest for applications requiring light-responsive materials.
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, solubility, and crystalline structure, are crucial for their practical applications. While specific data for the compound is not readily available, studies on related molecules provide valuable insights. For instance, characterization studies involving FT-IR, NMR, and single-crystal X-ray diffraction methods have been utilized to determine the physical attributes of similar compounds (Özdemir et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and photochromic behavior, define the applicability of benzimidazole derivatives in various fields. Their ability to undergo specific reactions under defined conditions makes them suitable candidates for material science applications and as intermediates in the synthesis of more complex molecules (Kose & Orhan, 2006).
Scientific Research Applications
Photochromic Properties
Studies on benzimidazol[1,2a]pyrrolidin-2-ones, similar in structure to the compound , have shown that these molecules exhibit photochromic properties. They have been synthesized to produce thermally stable, highly colored photochromes, which could be useful in the development of photochromic materials and molecular switches (Kose & Orhan, 2006).
Material Science Applications
Research into novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines indicates the potential of these molecules in creating materials with good thermal stability and mechanical properties. Such materials could be significant in electronics and aerospace industries for their insulating properties and resilience (Wang et al., 2006).
Antimicrobial and Antimycobacterial Properties
Compounds with imidazol[1,2-a]pyridine structures have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and tuberculosis (Narasimhan et al., 2011).
Photophysical Properties and Dual Emission
Studies on Re(CO)3Cl complexes with N,N-bidentate ligands, including pyridylimidazo[1,5-a]pyridine, have revealed charge transfer and dual emission by fine-tuning of excited states. These properties are crucial for developing new luminescent materials for sensors and organic light-emitting diodes (OLEDs) (Salassa et al., 2008).
Heavy Metal Ion Adsorption
Novel polyimides containing 1,3,4-oxadiazole and pyridine moieties have shown efficacy in removing Co(II) and Ni(II) ions from aqueous solutions, indicating their potential use in water purification and the treatment of heavy metal pollution (Mansoori & Ghanbari, 2015).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-33-22-14-15-26(34-2)25(18-22)31-19-21(17-27(31)32)28-29-23-12-6-7-13-24(23)30(28)16-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-15,18,21H,8,11,16-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKXRGBYTFPSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-dimethyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2485121.png)
![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2485122.png)

![[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2485129.png)
![5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2485130.png)


![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)
![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2485137.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485140.png)
